molecular formula C24H30N2O2 B4264701 4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine

4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine

Cat. No. B4264701
M. Wt: 378.5 g/mol
InChI Key: WODSZSGHEPJZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine 47,497 acts as a potent agonist of the CB1 cannabinoid receptor, which is primarily found in the brain and central nervous system. By binding to these receptors, this compound can modulate the release of various neurotransmitters and exert a range of physiological effects.
Biochemical and Physiological Effects:
4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine 47,497 has been shown to have a range of biochemical and physiological effects, including analgesic and anti-inflammatory properties. Scientific research has also demonstrated that this compound can modulate the release of various neurotransmitters, including dopamine and serotonin, which may play a role in its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine 47,497 in laboratory experiments is its high affinity for cannabinoid receptors, which makes it a potent tool for investigating the physiological effects of these receptors. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored and controlled in laboratory settings.

Future Directions

There are numerous potential future directions for research on 4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine 47,497, including further investigation of its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Additionally, future research may focus on developing more specific and targeted synthetic cannabinoids that can modulate the endocannabinoid system with greater precision and efficacy.

Scientific Research Applications

4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine 47,497 has been widely studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Scientific research has shown that this compound has a high affinity for cannabinoid receptors in the brain and can modulate the release of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

(4-cyclopentyloxyphenyl)-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-18-6-5-7-21(16-18)26-15-14-25(17-19(26)2)24(27)20-10-12-23(13-11-20)28-22-8-3-4-9-22/h5-7,10-13,16,19,22H,3-4,8-9,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODSZSGHEPJZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Cyclopentyloxy)phenyl][3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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